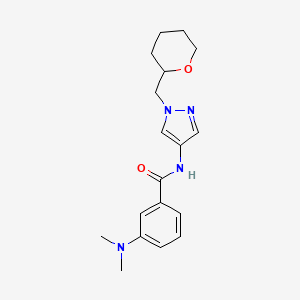

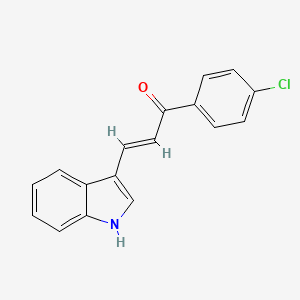

![molecular formula C8H12O2 B2410713 (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one CAS No. 2411183-79-2](/img/structure/B2410713.png)

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one” is a chemical compound. It is a main component of the molecular structure of Mirogabalin besilate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . Another approach involves the use of bicyclo[3.2.0]hept-2-en-6-ones in the synthesis of Grandisol .Molecular Structure Analysis

The molecular structure of similar compounds like “(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one” has been studied .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-6-one” have been studied. It has a molecular weight of 111.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Chiroptical Studies and Molecular Rearrangements

- Chiroptical Studies : The compound has been studied for its chiroptical properties, particularly in the context of laser photochemistry. The optical activity of its enantiomers is a subject of interest (Cavazza et al., 1982).

- Molecular Rearrangements : Research has also focused on the kinetic study of the thermal rearrangement of this compound, shedding light on its stability and reaction pathways under varying temperatures (Miyamoto & Mukai, 1974).

Preparation and Chemical Behavior

- Preparation Techniques : The preparation methods of various diastereoisomers of this compound and its derivatives have been explored, providing insights into its synthesis and potential applications (Voss et al., 1997).

- Conformational Analysis : Studies on the conformational analysis of related α-methoxyketones provide valuable information on the structural aspects and stability of these compounds (Cossy et al., 1992).

Advanced Applications in Chemistry

- Chiral Complex Studies : Investigations into chiral complexes involving this compound contribute to the understanding of stereochemistry and molecular interactions (Goldfuss et al., 1999).

- α-Ketol Rearrangements : Research on α-ketol rearrangements involving small rings like this compound highlights its dynamic chemical behavior and potential in synthetic chemistry (Brook & Kitson, 1978).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRUKFBMHBVMQ-CJORJKIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C1CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]2[C@@H]1CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

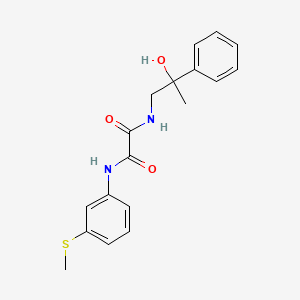

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

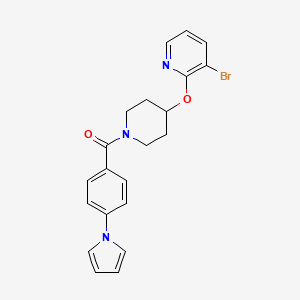

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

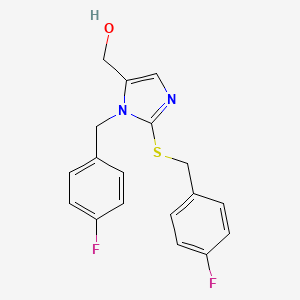

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

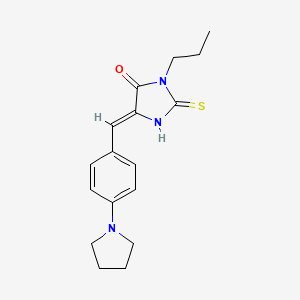

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)